molecular formula C22H24FN5O B10877466 (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10877466
M. Wt: 393.5 g/mol
InChI Key: ZGEPARYXWYIMJC-LFVJCYFKSA-N
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Description

The compound (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Attachment of the piperazine moiety: This can be done via a nucleophilic substitution reaction where the piperazine derivative is introduced to the intermediate compound.

    Final condensation: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biology: The compound can serve as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.

    Materials Science: Its unique chemical structure might be useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-methylphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it potentially more effective as a drug candidate compared to its analogs with different substituents.

Properties

Molecular Formula

C22H24FN5O

Molecular Weight

393.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H24FN5O/c1-16(24-27-14-12-26(2)13-15-27)20-21(17-6-4-3-5-7-17)25-28(22(20)29)19-10-8-18(23)9-11-19/h3-11,25H,12-15H2,1-2H3/b24-16+

InChI Key

ZGEPARYXWYIMJC-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C)/C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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